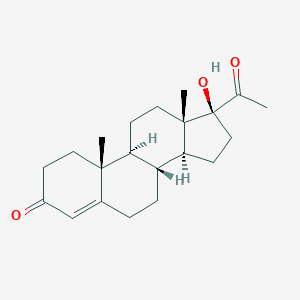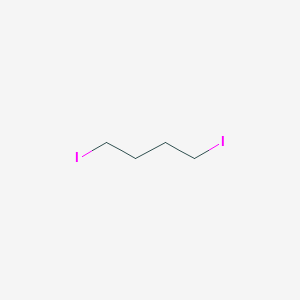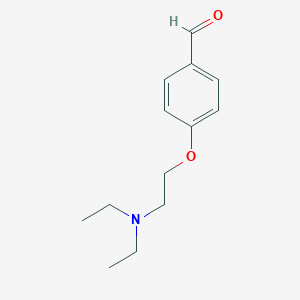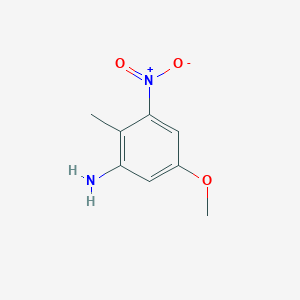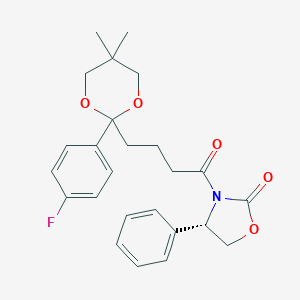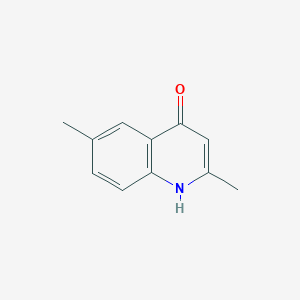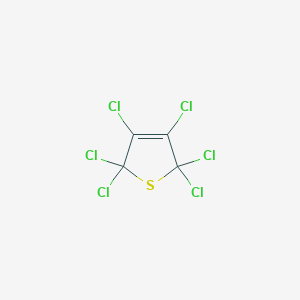
4-O-(b-D-Mannopyranosyl)-D-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(b-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose molecules linked by a beta-glycosidic bond. It is a type of oligosaccharide that plays a significant role in various biological processes and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-mannose typically involves the enzymatic or chemical glycosylation of mannose. Enzymatic methods often use glycosyltransferases to catalyze the formation of the beta-glycosidic bond between two mannose units. Chemical synthesis may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting mannose-rich substrates. The product is then purified using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The disaccharide can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Acylation or alkylation reagents like acetic anhydride or alkyl halides are commonly used.
Major Products
Oxidation: Formation of mannose-derived aldehydes or acids.
Reduction: Formation of mannitol or other sugar alcohols.
Substitution: Formation of acylated or alkylated mannose derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-(b-D-Mannopyranosyl)-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential prebiotic effects and its ability to promote the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a functional ingredient in food and pharmaceuticals.
Wirkmechanismus
The biological effects of 4-O-(b-D-Mannopyranosyl)-D-mannose are mediated through its interaction with specific receptors and enzymes. It can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release mannose units. These mannose units can then participate in various metabolic pathways, influencing cellular processes such as energy production and glycoprotein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-O-beta-D-Galactopyranosyl-D-mannopyranose: A similar disaccharide with a galactose unit instead of mannose.
4-O-alpha-D-Mannopyranosyl-D-mannopyranose: An isomer with an alpha-glycosidic bond.
Mannobiose: A general term for disaccharides composed of two mannose units.
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-mannose is unique due to its specific beta-glycosidic linkage, which imparts distinct structural and functional properties compared to its alpha-linked isomers and other disaccharides. This unique linkage influences its biological activity and its interactions with enzymes and receptors.
Eigenschaften
CAS-Nummer |
15548-43-3 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12+/m1/s1 |
InChI-Schlüssel |
GUBGYTABKSRVRQ-KWCWEWCRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Synonyme |
4-O-(beta-D-mannopyranosyl)-D-mannose mannobiose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


